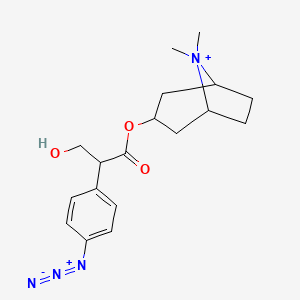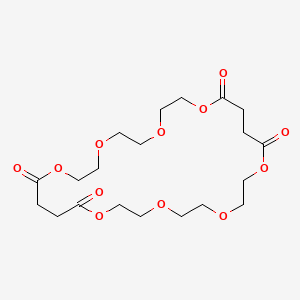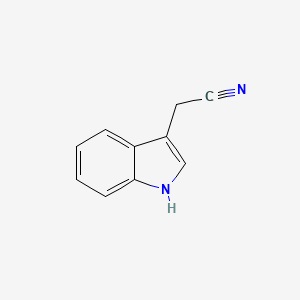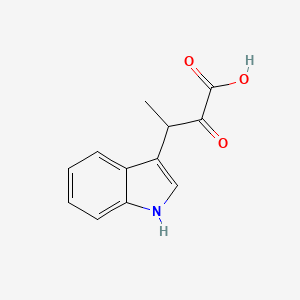
3-(Indol-3-yl)-2-oxobutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(indol-3-yl)-2-oxobutyric acid is a 2-oxo monocarboxylic acid that is 2-oxobutyric acid which is substituted at position 3 by an indol-3-yl group. It is an indol-3-yl carboxylic acid and a 2-oxo monocarboxylic acid. It derives from a butyric acid.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
3-(Indol-3-yl)-2-oxobutyric acid and its derivatives have been explored for their potential in synthesizing novel compounds with biological activities. For instance, a study by Muralikrishna et al. (2014) focused on the synthesis and characterization of new compounds with antimicrobial activities, demonstrating the utility of indole derivatives in developing new biological agents (Muralikrishna et al., 2014).
Xanthine Oxidase Inhibitors
Indole scaffolds, like this compound, have been used in the design of xanthine oxidase inhibitors, which are important for treating gout. Song et al. (2015) synthesized novel indole-based derivatives demonstrating potent XO inhibitory activity, highlighting the relevance of these compounds in medicinal chemistry (Song et al., 2015).
Cancer Treatment
The derivatives of this compound have been investigated for their potential in cancer treatment. Abdel-Magid (2017) reported on novel 3-(indol-3-yl)pyridine derivatives that act as TDO2 inhibitors, offering a promising approach for cancer therapy (Abdel-Magid, 2017).
Anticancer and Docking Studies
Indole derivatives have been synthesized and evaluated for their anticancer properties, as well as their interaction with biological targets like Bcl-2, a gene involved in tumor development. Kamath et al. (2015) demonstrated the efficacy of these compounds in in vitro studies, suggesting their potential as anticancer agents (Kamath et al., 2015).
Urease Inhibitors
In a study by Nazir et al. (2018), indole-based scaffolds were evaluated for their inhibitory potential against the urease enzyme. These compounds showed potent inhibition, indicating their therapeutic value in the treatment of conditions involving urease (Nazir et al., 2018).
Multifaceted Pigment and Pharmaceutical Use
The compound has been identified in various bacteria and exhibits a range of biological behaviors. Its potential in areas like medicine and cosmetics has been highlighted, particularly for its anticancer and antibiotic properties (Ishani et al., 2021).
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
3-(1H-indol-3-yl)-2-oxobutanoic acid |
InChI |
InChI=1S/C12H11NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,13H,1H3,(H,15,16) |
Clé InChI |
VSANSNPZLCXLRK-UHFFFAOYSA-N |
SMILES |
CC(C1=CNC2=CC=CC=C21)C(=O)C(=O)O |
SMILES canonique |
CC(C1=CNC2=CC=CC=C21)C(=O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



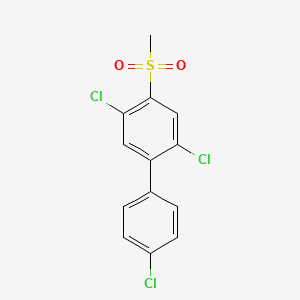

![1-[[1-(4-azido-3-iodophenyl)-2-methylpropan-2-yl]amino]-3-(1H-indol-4-yloxy)propan-2-ol](/img/structure/B1196896.png)


![Trimethyl-[[3-[3-[(trimethylammonio)methyl]phenyl]azophenyl]methyl]ammonium](/img/structure/B1196900.png)



